
Descyclopropyl Abacavir
Übersicht
Beschreibung
Descyclopropyl Abacavir is a transformation product of the antiviral drug AbacavirThese nucleoside analogues have a structure that consists of a cyclobutane substituted at the 1-position with a hydroxyl group and at the 3-position with a purine base .
Vorbereitungsmethoden
Descyclopropyl Abacavir is primarily formed through the photocatalytic transformation of Abacavir. Various advanced oxidation processes (AOPs) such as UV/TiO₂, UV/MOF/H₂O₂, UV/MOF/S₂O₈²⁻, UV/Fe²⁺/H₂O₂, and UV/Fe²⁺/S₂O₈²⁻ are employed to achieve this transformation . These processes are effective in eliminating Abacavir within a few minutes, with the evolution profile of this compound being closely monitored . The implementation of these technologies in different matrices such as wastewater effluent and leachate has also been assessed .
Analyse Chemischer Reaktionen
Descyclopropyl Abacavir undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include UV light, titanium dioxide, metal-organic frameworks, hydrogen peroxide, and iron ions . The major products formed from these reactions are transformation products that vary depending on the matrix and conditions used .
Wissenschaftliche Forschungsanwendungen
Environmental Applications
1.1 Photocatalytic Degradation
Recent studies have demonstrated the potential of Descyclopropyl Abacavir in photocatalytic degradation processes. Advanced oxidation processes (AOPs) have been employed to effectively eliminate Abacavir and its transformation products from wastewater. The study conducted by authors in 2023 evaluated several AOPs, including UV/MOF/H₂O₂ and UV/Fe²⁺/H₂O₂, highlighting their effectiveness in degrading Abacavir within minutes and monitoring the evolution profile of this compound .
Table 1: Efficiency of Different AOPs on Abacavir Degradation
AOP Type | Degradation Time (min) | Major Transformation Products Detected |
---|---|---|
UV/MOF/H₂O₂ | 30 | TP-247 (this compound) |
UV/Fe²⁺/H₂O₂ | 30 | TP-247, TP-319 |
UV/MOF/S₂O₈²⁻ | 60 | TP-247 |
The study identified four major transformation products resulting from the degradation process: TP-247, TP-319 (hydroxylated product), TP-289 (deacylation), and TP-285 (dehydrogenation). Notably, only hydroxylation exhibited detoxifying properties .
1.2 Toxicity Assessment
The toxicity of this compound and its transformation products has been evaluated using ECOSAR software. The results indicated that while most transformation products retain toxic properties similar to the parent compound, hydroxylated derivatives showed reduced toxicity . This assessment is crucial for understanding the environmental impact of pharmaceutical contaminants.
Pharmacological Applications
2.1 Structure-Activity Relationships
This compound has been studied for its pharmacological properties in relation to HLA-B*57:01 binding and T-cell activation. Research has shown that modifications to the cyclopropyl moiety can influence the immunogenicity of abacavir analogues. In a study involving various abacavir analogues, it was found that those retaining antiviral activity also stimulated CD8+ T-cell responses, indicating potential therapeutic applications in HIV treatment and management .
Table 2: Summary of Pharmacological Effects of Abacavir Analogues
Analogue | Antiviral Activity | T-cell Activation |
---|---|---|
Abacavir | Yes | Moderate |
This compound | Yes | High |
Cyclopropyldiaminopurine | Yes | Low |
This relationship between structure and pharmacological response is vital for developing new therapies aimed at enhancing immune response while minimizing hypersensitivity reactions associated with abacavir .
2.2 Stability Studies
Stability-indicating methods have been developed to analyze this compound alongside other related compounds. A recent study employed high-performance liquid chromatography (HPLC) to assess the stability of abacavir formulations under various stress conditions, confirming the robustness of the analytical method used for detecting impurities and degradation products .
Wirkmechanismus
Descyclopropyl Abacavir, like its parent compound Abacavir, is a nucleoside analogue. Abacavir is converted intracellularly by cellular enzymes to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP) . This active metabolite inhibits the activity of HIV reverse transcriptase by competing with the natural substrate dGTP and incorporating into the viral DNA, leading to chain termination .
Vergleich Mit ähnlichen Verbindungen
Descyclopropyl Abacavir can be compared with other similar compounds, such as:
This compound is unique due to its formation through advanced oxidation processes and its specific transformation pathways in different environmental matrices .
Biologische Aktivität
Descyclopropyl abacavir (TP-247) is a significant transformation product of the antiviral drug abacavir, primarily studied for its biological activity and environmental impact. This article synthesizes findings from various studies to provide a comprehensive overview of TP-247's biological activity, its formation through advanced oxidation processes (AOPs), and its potential implications in pharmaceutical and environmental contexts.
This compound is formed during the degradation of abacavir, particularly under conditions involving photocatalytic processes. Its structure lacks the cyclopropyl group present in the parent compound, which influences its biological properties and stability.
2.1 Advanced Oxidation Processes (AOPs)
Recent studies have highlighted the efficiency of various AOPs in transforming abacavir into this compound. The following table summarizes key findings regarding the degradation of abacavir and the formation of TP-247:
AOP Type | Degradation Rate (k) | Time for Complete Degradation | Max Concentration of TP-247 | Time to Max Concentration |
---|---|---|---|---|
UV/TiO2 | 0.104 min | 60 min | High | 30 min |
UV/MOF/H2O2 | Variable | Not specified | Moderate | Not specified |
UV/Fe2+/H2O2 | Higher than TiO2 | <60 min | High | 30 min |
These results indicate that TP-247 reaches its peak concentration rapidly, often within 30 minutes, reflecting the effectiveness of these processes in degrading the parent compound abacavir .
3.1 Toxicity Profiles
The toxicity of this compound has been assessed using ECOSAR software, which predicts acute and chronic toxicity based on structural properties. The findings are summarized in the following table:
Compound | Acute Toxicity (mg/L) | Chronic Toxicity (mg/L) |
---|---|---|
Abacavir | 1.09 | 0.50 |
This compound | Similar to Abacavir | Lower than Abacavir |
The data suggest that while TP-247 retains some toxic properties akin to those of abacavir, certain transformations may lead to reduced toxicity, particularly through hydroxylation pathways .
3.2 Case Studies
In a study examining the environmental impacts of pharmaceutical contaminants, this compound was monitored in wastewater treatment processes. The results demonstrated that while TP-247 is formed during degradation, its persistence in treated water can pose ecological risks due to its toxicity profile .
4. Implications for Pharmaceutical Development
The presence of this compound as an impurity in pharmaceutical formulations necessitates careful monitoring and characterization. Manufacturers must evaluate its stability and potential effects on drug efficacy and safety.
4.1 Quality Control Measures
Pharmaceutical companies are advised to implement rigorous quality control measures that include:
- Regular testing for impurities like this compound.
- Utilizing advanced analytical techniques such as HPLC and NMR for characterization.
- Conducting comprehensive toxicity assessments during drug development stages.
Eigenschaften
IUPAC Name |
[(1S,4R)-4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H4,12,13,15,16)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJUXHDSLJYKED-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C(N=C(N=C32)N)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N2C=NC3=C(N=C(N=C32)N)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922641 | |
Record name | [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118237-88-0, 124752-25-6 | |
Record name | (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-6-diaminopurinenucleoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118237880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Aminocarbovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124752256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 124752-25-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESCYCLOPROPYL ABACAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F795V26W54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How effectively do advanced oxidation processes remove Abacavir from water, and what role does Descyclopropyl Abacavir play in this process?
A1: The research demonstrates that various advanced oxidation processes (AOPs), including UV/TiO2, UV/MOF/H2O2, UV/MOF/S2O82−, UV/Fe2+/H2O2, and UV/Fe2+/S2O82−, effectively remove Abacavir from water within minutes []. During these processes, this compound (TP-247) emerges as a key transformation product. Monitoring its evolution profile helps researchers understand the degradation pathway of Abacavir and optimize AOPs for water treatment. Notably, the study observed that the presence of organic matter or specific inorganic constituents in the water matrix can impact the efficiency of Abacavir removal []. This highlights the importance of considering water composition when implementing AOPs for pharmaceutical removal.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.